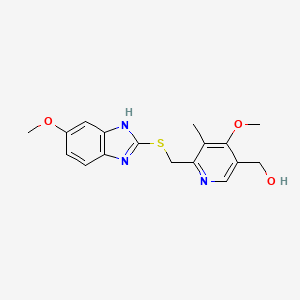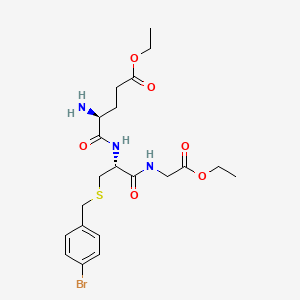
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride is a chemical compound with the molecular formula C13H18ClN2O+. It is known for its application in targeted cancer therapies, specifically as a component of antibody-drug conjugates. This compound combines the targeting specificity of monoclonal antibodies with the cytotoxicity of small molecule drugs, making it a valuable tool in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride typically involves multiple steps, including the formation of the benzonitrilium core and the subsequent attachment of the azaniumyl and dimethylbutanoyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can optimize the reaction parameters, ensuring efficient production while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere conditions.
Substitution: Nucleophilic or electrophilic reagents, often in the presence of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
科学的研究の応用
4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Integral component of targeted cancer therapies, particularly in antibody-drug conjugates.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride involves its ability to target specific cells, such as cancer cells, through the binding of monoclonal antibodies. Once bound, the compound exerts its cytotoxic effects by disrupting cellular processes, leading to cell death. The molecular targets and pathways involved include the inhibition of DNA replication and the induction of apoptosis.
類似化合物との比較
Similar Compounds
- 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride
- 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;bromide
- 4-(2-Azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;iodide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its chloride form is particularly effective in targeted cancer therapies, offering a balance of stability and reactivity that is not always present in its bromide or iodide counterparts.
特性
IUPAC Name |
4-(2-azaniumyl-3,3-dimethylbutanoyl)benzonitrilium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSOFAHZSZZJFE-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#[NH+])[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN2O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)


![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)


